molecular formula C7H5BrF3N B15221773 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine

2-Bromo-6-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B15221773
M. Wt: 240.02 g/mol
InChI Key: PVJXXMUWMUITBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. This can be achieved by reacting 2-methyl-3-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent, such as chloroform, under reflux conditions . The reaction typically proceeds as follows:

2-Methyl-3-(trifluoromethyl)pyridine+Br2This compound\text{2-Methyl-3-(trifluoromethyl)pyridine} + \text{Br}_2 \rightarrow \text{this compound} 2-Methyl-3-(trifluoromethyl)pyridine+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-methyl-3-(trifluoromethyl)pyridine derivative.

Scientific Research Applications

2-Bromo-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-6-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3

InChI Key

PVJXXMUWMUITBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.